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molecular formula C11H15NO6S B8454736 2-Methoxy-4-(3-(methylsulfonyl)propoxy)-1-nitrobenzene

2-Methoxy-4-(3-(methylsulfonyl)propoxy)-1-nitrobenzene

Cat. No. B8454736
M. Wt: 289.31 g/mol
InChI Key: QEMWOHHSPHLSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088815B2

Procedure details

Step C A suspension of 2-methoxy-4-(3-(methylsulfonyl)propoxy)-1-nitrobenzene (0.4 g, 1.6 mmol) and Pd/C (Aldrich, 10%, 0.1 g) in methanol (15 mL) was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h. The mixture was filtered through a short pad of celite. The filtrate was concentrated to give 4-(3-methanesulfonyl-propoxy)-2-methoxy-phenylamine as a black oil (0.48 g, 92%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])[CH:6]=[CH:5][C:4]=1[N+:17]([O-])=O>CO.[Pd]>[CH3:16][S:13]([CH2:12][CH2:11][CH2:10][O:9][C:7]1[CH:6]=[CH:5][C:4]([NH2:17])=[C:3]([O:2][CH3:1])[CH:8]=1)(=[O:14])=[O:15]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OCCCS(=O)(=O)C)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CS(=O)(=O)CCCOC1=CC(=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 115.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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